5,6-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione

GABAA receptor pharmacology Sedative-hypnotic Subtype selectivity

5,6-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione (CAS 90042-26-5), also referenced in literature as U-90042, is a synthetic non-benzodiazepine heterocyclic compound. It functions as a selective, high-affinity ligand at the benzodiazepine binding site of γ-aminobutyric acid type A (GABAA) receptors, specifically interacting with recombinant α1β2γ2, α3β2γ2, and α6β2γ2 subtypes.

Molecular Formula C11H10N4O2
Molecular Weight 230.22 g/mol
CAS No. 90042-26-5
Cat. No. B11879157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione
CAS90042-26-5
Molecular FormulaC11H10N4O2
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)N3C(=NNC3=O)C(=O)N2C
InChIInChI=1S/C11H10N4O2/c1-6-4-3-5-7-8(6)14(2)10(16)9-12-13-11(17)15(7)9/h3-5H,1-2H3,(H,13,17)
InChIKeyXVBNZFCOYSMFCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione (CAS 90042-26-5): Procurement-Ready Profile of a Selective GABAA Receptor Ligand


5,6-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione (CAS 90042-26-5), also referenced in literature as U-90042, is a synthetic non-benzodiazepine heterocyclic compound . It functions as a selective, high-affinity ligand at the benzodiazepine binding site of γ-aminobutyric acid type A (GABAA) receptors, specifically interacting with recombinant α1β2γ2, α3β2γ2, and α6β2γ2 subtypes . Unlike classical 1,4-benzodiazepines, its triazoloquinoxaline-dione core confers a distinct pharmacological fingerprint: it acts as a partial allosteric modulator that potentiates GABA-induced chloride currents at α6-containing receptors while exhibiting low intrinsic activity at α1 and α3 subtypes, a profile that functionally antagonizes certain benzodiazepine effects such as diazepam-induced amnesia . This compound is utilized preclinically as a hypnotic/sedative agent with a unique subtype-selectivity signature, making it a valuable tool for dissecting GABAA receptor subtype pharmacology and for screening campaigns where benzodiazepine-like sedation without amnestic liability is desired.

Why 5,6-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione Cannot Be Replaced by Generic GABAA Ligands


Generic substitution among GABAA receptor modulators is not feasible because functional selectivity is exquisitely governed by subtype affinity and intrinsic efficacy, not merely receptor binding. Classical benzodiazepines such as diazepam exhibit broad, high-efficacy positive allosteric modulation across α1, α2, α3, and α5 subtypes, producing sedation, anxiolysis, muscle relaxation, and amnesia as an inseparable package . In contrast, 5,6-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione displays a restricted subtype binding profile (α1, α3, α6) coupled with low intrinsic activity at α1 and α3 receptors, resulting in a dissociation of sedative/hypnotic effects from amnestic effects—a property not shared by benzodiazepines or even by α1-preferring non-benzodiazepine hypnotics like zolpidem . Furthermore, its unique α6β2γ2 affinity and partial agonism at this subtype, which is largely insensitive to benzodiazepines, opens a pharmacological avenue inaccessible to standard GABAA tool compounds . Therefore, experimental protocols requiring selective probing of α6-containing receptors or benzodiazepine-insensitive GABAA modulation demand this specific compound instead of any generic agonist.

Quantitative Differentiation Evidence for 5,6-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione Versus Closest Comparators


GABAA Receptor Subtype Binding Affinity: U-90042 vs Diazepam vs Zolpidem

5,6-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione (U-90042) binds to recombinant GABAA receptor subtypes α1β2γ2, α3β2γ2, and α6β2γ2 with comparable high affinity (Ki = 7.8, 9.5, and 11.0 nM, respectively) . This contrasts sharply with diazepam, which exhibits Ki values of 12–180 nM at α1β2γ2 (depending on the γ subunit variant) but is functionally inactive at α6-containing receptors . Zolpidem, a non-benzodiazepine hypnotic comparator, displays high α1 selectivity (Ki ≈ 15–20 nM) but negligible affinity for α3 (Ki ≈ 400 nM) and α5 (Ki > 5000 nM) subtypes and is likewise inactive at α6 . The target compound's balanced, sub-100 nanomolar engagement of α1, α3, and α6 subtypes represents a unique binding landscape not replicated by either classical or non-classical comparators.

GABAA receptor pharmacology Sedative-hypnotic Subtype selectivity

Functional Efficacy Profile: Partial Agonism and Diazepam Antagonism at α1 and α3 Subtypes

In rat drug discrimination assays, 5,6-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione (U-90042) produced predominantly vehicle-appropriate responses even at behaviorally depressant doses, whereas diazepam fully generalized to the training cue, consistent with its high intrinsic efficacy at α1 and α3 subtypes . This in vivo observation is mechanistically corroborated by the compound's low intrinsic activity at α1β2γ2 and α3β2γ2 receptors and its ability to antagonize diazepam at these subtypes . In contrast, zolpidem acts as a high-efficacy positive modulator at α1-containing receptors and produces robust diazepam-like discriminative stimulus effects .

Intrinsic activity Partial agonism Benzodiazepine antagonism

Absence of Amnestic Liability and Antagonism of Diazepam-Induced Amnesia

In the one-trial passive avoidance paradigm in mice, 5,6-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione at a behaviorally effective dose (10 mg/kg i.p.) produced no amnesia, whereas diazepam at equivalent sedative doses reliably induced retrograde amnesia . Moreover, U-90042 co-administration antagonized diazepam-induced amnesia, a finding consistent with its low intrinsic activity at α1 and α3 subtypes that are critically implicated in benzodiazepine-induced memory impairment . Zolpidem, despite its α1 selectivity, is reported to produce amnestic effects in clinical and preclinical settings, underscoring the unique cognitive safety profile of the target compound .

Cognitive safety Passive avoidance Amnesia antagonism

Sedative/Hypnotic Efficacy Across Species: Translational Robustness

5,6-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione produces consistent sedative/hypnotic effects across mice, rats, and non-human primates, as evidenced by suppression of locomotor activity, impairment of rotarod performance, and prolongation of hexobarbital-induced sleeping time . At 3 mg/kg i.p. in mice, it significantly suppressed locomotor activity and impaired rotarod performance; these effects were not antagonized by the benzodiazepine-site antagonist flumazenil, confirming a benzodiazepine-insensitive component to its in vivo activity . This cross-species, flumazenil-insensitive sedative efficacy distinguishes it from zolpidem and diazepam, whose sedative effects are fully reversed by flumazenil .

In vivo sedative efficacy Translational pharmacology Cross-species validation

High-Impact Application Scenarios for 5,6-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione


GABAA Receptor Subtype Deconvolution: Probing α6-Containing Receptors and Benzodiazepine-Insensitive Sites

Researchers investigating the physiological and pharmacological roles of α6-containing GABAA receptors—which are predominantly expressed in cerebellar granule cells and are insensitive to classical benzodiazepines—can employ this compound as a high-affinity (Ki = 11.0 nM) probe. Its unique α6 activity allows functional interrogation of α6β2γ2 receptor pharmacology where diazepam and zolpidem are completely inactive . Furthermore, the flumazenil-insensitive component of its in vivo sedation provides an experimental gateway to study non-classical benzodiazepine-site mechanisms of GABAA modulation .

Preclinical Screening for Amnesia-Sparing Sedative-Hypnotics

Drug discovery programs seeking sedative-hypnotic candidates that do not impair memory consolidation should utilize this compound as a positive control or reference ligand. Its validated lack of amnestic effect in passive avoidance tasks and its ability to antagonize diazepam-induced amnesia provide a benchmark behavioral signature that candidate molecules must match or exceed. This application is directly supported by the quantitative in vivo data establishing its cognitive safety profile versus diazepam and zolpidem .

Pharmacological Tool for Benzodiazepine-Site Partial Agonism Studies

The compound's low intrinsic activity at α1β2γ2 and α3β2γ2 receptors, combined with its competitive antagonism of diazepam at these subtypes , makes it an essential tool for structure-activity relationship (SAR) campaigns aimed at developing partial agonists or antagonists at the benzodiazepine binding site. It can serve as a calibration ligand for high-throughput screening assays designed to identify novel chemotypes with biased GABAA modulation devoid of full agonism liabilities .

Cross-Species Translational Pharmacology Model Development

Because its sedative/hypnotic effects have been quantitatively validated across mice, rats, and non-human primates , this compound can be incorporated as a translational bridge molecule in preclinical development pipelines. Its consistent pharmacodynamic profile across species supports its use in pharmacokinetic/pharmacodynamic (PK/PD) modeling studies and in validating animal models of insomnia or sedation prior to clinical candidate selection .

Quote Request

Request a Quote for 5,6-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.